![molecular formula C22H14ClN3O2 B2622109 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate CAS No. 477857-41-3](/img/structure/B2622109.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate has a wide range of applications in scientific research. One of its most common uses is in the study of metal-ion binding. The compound has been used to study the binding of metal ions to proteins, nucleic acids, and other biomolecules. It has also been used in the study of the structure and dynamics of proteins, as well as the study of enzyme kinetics. In addition, the compound has been used in the study of the interactions between proteins and other biomolecules, as well as in the study of the effects of drugs on protein structure and function.
Mechanism of Action
The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate is not fully understood. However, it is believed that the compound binds to metal ions through a process known as chelation. Chelation is a process in which a molecule binds to a metal ion through multiple coordination bonds. In the case of this compound, the molecule binds to the metal ion through two coordination bonds, one between the pyridine nitrogen atom and the metal ion, and one between the pyrimidine nitrogen atom and the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, the compound has been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell division.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate in lab experiments is its ability to form complexes with metal ions. This enables the compound to be used in the study of the structure and dynamics of proteins, as well as the study of enzyme kinetics. The compound also has a strong fluorescence, which makes it useful for studying the interactions between proteins and other biomolecules.
However, the compound has some limitations for lab experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, the compound is not very stable in acidic or basic solutions, which can make it difficult to use in experiments that require such solutions.
Future Directions
The future directions for 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate are numerous. One potential future direction is the development of new methods for the synthesis of the compound. In addition, further research could be done to better understand the biochemical and physiological effects of the compound. Furthermore, the compound could be used in the development of new drugs or drug delivery systems. Finally, the compound could be used to study the effects of metal ions on proteins, nucleic acids, and other biomolecules.
Synthesis Methods
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate has been studied extensively. The most common method of synthesis involves the condensation of 4-chlorobenzene-1-carboxylic acid and 4-pyridinyl-2-pyrimidinol in the presence of a catalyst. The reaction takes place in an aqueous solution at a temperature of around 100°C for two hours. The product is then purified by recrystallization in methanol. Other methods of synthesis have also been developed, such as the reaction of 4-chlorobenzene-1-carboxylic acid and 4-pyridinyl-2-pyrimidinol in the presence of anhydrous sodium acetate.
properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAMUADPCWSLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

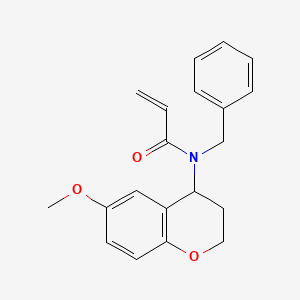
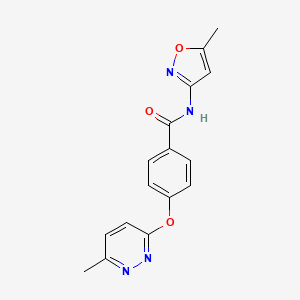
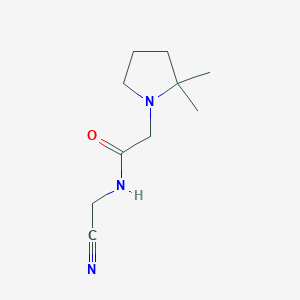


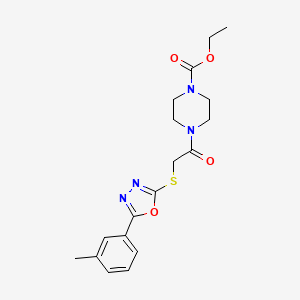

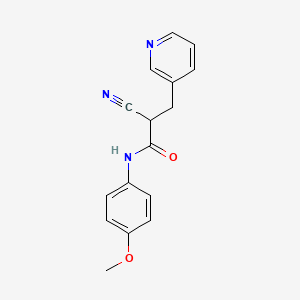
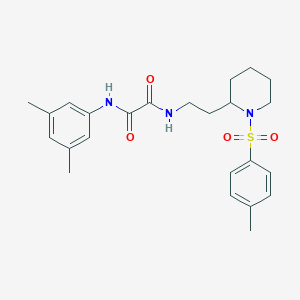

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2622049.png)